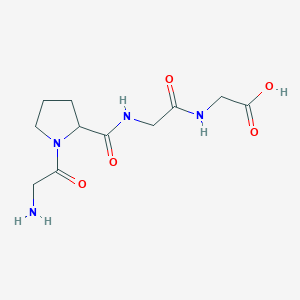
Gly-pro-gly-gly
概要
説明
Gly-pro-gly-gly is a tetrapeptide composed of the amino acids glycine and proline. Peptides containing proline and glycine amino acids have a wide spectrum of biological activity. This compound is of interest due to its potential physiological and therapeutic effects, particularly in the fields of neuroprotection and anti-inflammatory responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-prolyl-glycyl-glycine can be achieved through solution-phase peptide synthesis. This involves the sequential coupling of protected amino acids. For instance, the perbenzylated form of the peptide can be assembled from L-proline using a tandem sequential peptide coupling strategy. This method forms two chemoselective peptide bonds without the need for purifying intermediates, ensuring a one-pot synthesis . The final product is obtained by removing the N- and C-protecting groups through hydrogenolysis using palladium on carbon as the catalyst .
Industrial Production Methods
Industrial production of peptides like glycyl-prolyl-glycyl-glycine often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides on a solid support, facilitating the automation of the synthesis process and enabling the production of large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
Gly-pro-gly-gly can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and potentially alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce different functional groups or amino acids into the peptide sequence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can result in peptides with altered amino acid sequences.
科学的研究の応用
Gly-pro-gly-gly has several scientific research applications, including:
作用機序
The mechanism of action of glycyl-prolyl-glycyl-glycine involves its interaction with specific molecular targets and pathways. For instance, it can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death, which are critical in neuroprotection . Additionally, the peptide can influence the secretion of histamine from mast cells, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Prolyl-glycyl-proline: This tripeptide has similar anti-inflammatory properties and can reduce histamine secretion from mast cells.
Glycyl-prolyl-glutamic acid: Known for its neuroprotective effects, this peptide is used in treating neurodegenerative diseases.
Uniqueness
Gly-pro-gly-gly is unique due to its specific sequence and combination of glycine and proline residues, which confer distinct biological activities
特性
IUPAC Name |
2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMQPADLFXCJJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-03-0 | |
| Record name | Glycyl-prolyl-glycyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















